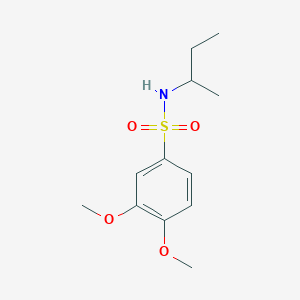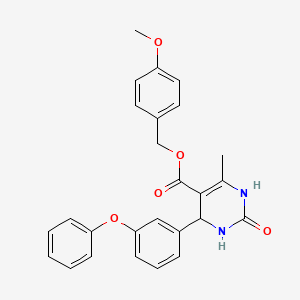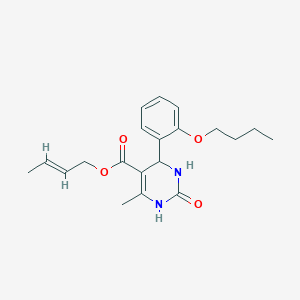![molecular formula C10H13NO4S B3871021 2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B3871021.png)
2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide
Vue d'ensemble
Description
The compound “2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide” contains several functional groups. It has a hydroxy group (OH), a sulfonyl group (SO2), and an amide group (CONH2). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide, followed by reaction with a suitable carboxylic acid or its derivative to form the amide .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the sulfonyl group could impart some degree of polarity to the molecule, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of alcohols, sulfonamides, and amides. For example, the hydroxy group could be deprotonated to form an alkoxide, the sulfonamide could undergo hydrolysis to form a sulfonic acid and an amine, and the amide could participate in acylation or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents .Mécanisme D'action
2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which in turn results in changes in gene expression. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce changes in gene expression, alter protein function, and affect cell signaling pathways. This compound has also been shown to have anti-inflammatory effects, as well as to modulate immune function. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It has also been extensively studied, and there is a large body of literature on its use in cancer therapy. However, this compound has some limitations as well. It can be toxic to normal cells at high doses, and its efficacy can vary depending on the type of cancer being treated.
Orientations Futures
There are several future directions for research on 2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide. One area of focus is on developing more potent and selective HDAC inhibitors that can target specific cancer cell types. Another area of research is on combining this compound with other cancer therapies to enhance their efficacy. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and leukemia. This compound has also been tested in preclinical animal models and has shown promising results in reducing tumor growth and increasing survival rates.
Propriétés
IUPAC Name |
2-hydroxy-N-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-10(13)8(2)12/h3-6,8,12H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYBMUFRMSFALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B3870941.png)
![N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine](/img/structure/B3870948.png)

![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B3870961.png)


![3-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870978.png)
![2-({5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}thio)ethanol](/img/structure/B3870982.png)
![methyl {[3-cyano-4-(3-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B3870993.png)
![3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B3870995.png)
![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B3871005.png)

